DBCO-PEG4-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

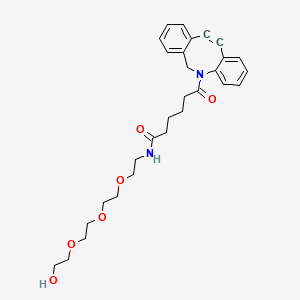

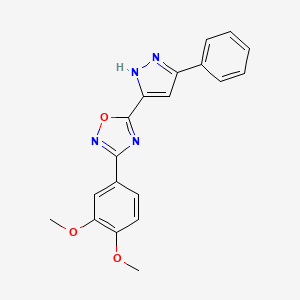

DBCO-PEG4-Alcohol is a PEG-based PROTAC linker . It contains a DBCO group and a terminal primary hydroxyl group . The hydroxyl can react with a variety of functional groups . The hydrophilic PEG spacer arm can provide better solubility to labeled molecules .

Synthesis Analysis

DBCO-PEG4-Alcohol is used in the synthesis of PROTACs . It is a click chemistry reagent . It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .Molecular Structure Analysis

The molecular formula of DBCO-PEG4-Alcohol is C29H36N2O6 . Its molecular weight is 508.61 g/mol .Chemical Reactions Analysis

DBCO-PEG4-Alcohol contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .Physical And Chemical Properties Analysis

DBCO-PEG4-Alcohol is a solid substance . Its melting point is between 50-60 °C .科学研究应用

Copper-Free Click Chemistry Reactions

DBCO-PEG4-Alcohol is commonly used for copper-free Click Chemistry reactions . Click Chemistry is a type of chemical reaction that is characterized by its efficiency, wide applicability, and the clean and high yielding products it produces. The copper-free nature of these reactions makes them particularly useful in sensitive biological systems where copper ions could be harmful .

PEG Linker

DBCO-PEG4-Alcohol is a PEG linker containing a DBCO moiety and a terminal primary hydroxyl group . The hydroxyl can react with a variety of functional groups, providing a versatile tool for connecting different molecules together .

Improving Solubility

The hydrophilic PEG spacer arm of DBCO-PEG4-Alcohol can provide better solubility to labeled molecules . This makes it useful in a variety of applications where improving the solubility of a molecule can enhance its functionality or effectiveness .

Protein-Peptide Conjugates

DBCO-PEG4-Alcohol has been tested in the creation of protein-peptide conjugates . These conjugates have a wide range of applications in biological research and drug development .

Antibody-Enzyme Conjugates

Another application of DBCO-PEG4-Alcohol is in the formation of antibody-enzyme conjugates . These conjugates are often used in immunoassays, such as ELISA, to detect the presence of specific antigens .

作用机制

Target of Action

DBCO-PEG4-Alcohol is a PEG-based PROTAC linker . The primary targets of DBCO-PEG4-Alcohol are molecules containing azide groups . The DBCO group in the compound can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with these azide-containing molecules .

Mode of Action

DBCO-PEG4-Alcohol interacts with its targets through a copper-free click chemistry reaction . The DBCO group in the compound undergoes a strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules . This reaction is highly efficient and can be carried out in either organic solvents or aqueous buffers, depending on the solubility and properties of the substrate molecules .

Biochemical Pathways

It’s known that dbco-peg4-alcohol is used in the synthesis of protacs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . Therefore, it can be inferred that DBCO-PEG4-Alcohol, as a component of PROTACs, may indirectly influence the ubiquitin-proteasome system.

Pharmacokinetics

The hydrophilic peg spacer arm in the compound is known to provide better solubility to labeled molecules , which could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of DBCO-PEG4-Alcohol’s action largely depend on the specific azide-containing molecules it interacts with. As a component of PROTACs, DBCO-PEG4-Alcohol contributes to the selective degradation of target proteins . This can result in various molecular and cellular effects, depending on the functions of the degraded proteins.

Action Environment

Environmental factors can influence the action, efficacy, and stability of DBCO-PEG4-Alcohol. For instance, reactions with DBCO and azides are more efficient at high concentrations and temperatures . Moreover, the compound is moisture-sensitive, and exposure to moisture can lead to hydrolysis of the NHS-ester moiety, rendering it non-reactive . Therefore, it’s important to control environmental conditions such as temperature, concentration, and moisture levels when using DBCO-PEG4-Alcohol.

未来方向

属性

IUPAC Name |

6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]-6-oxohexanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N2O6/c32-16-18-36-20-22-37-21-19-35-17-15-30-28(33)11-5-6-12-29(34)31-23-26-9-2-1-7-24(26)13-14-25-8-3-4-10-27(25)31/h1-4,7-10,32H,5-6,11-12,15-23H2,(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZXWONCQAFVJHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCCCC(=O)NCCOCCOCCOCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DBCO-PEG4-Alcohol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 6-benzyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2554081.png)

![2-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2554082.png)

![6-Fluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2554086.png)

![5-(2,5-dimethylbenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2554090.png)

![Tetrahydro-1H,3H-3a,7a-(methanoiminomethano)benzo[c]thiophene 2,2-dioxide hydrochloride](/img/structure/B2554095.png)

![[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2554099.png)

![3-cyclohexyl-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2554101.png)